molecular formula C15H23BO4 B1400902 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol CAS No. 1206641-20-4

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol

Cat. No.: B1400902
CAS No.: 1206641-20-4
M. Wt: 278.15 g/mol
InChI Key: DHUVCFPERRAPPL-UHFFFAOYSA-N
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Description

“3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol” is a chemical compound. It is often used in the preparation of pharmaceuticals and chemical intermediates .

Scientific Research Applications

Chemical Interactions and Mechanisms The compound, as part of a broader family of chemical structures, is investigated for its involvement in various chemical mechanisms. For example, the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds reveals intricate behaviors and mechanisms, including hydride transfer mechanisms and the formation of enol ether compounds, contributing to a deeper understanding of chemical interactions and molecular transformations (Yokoyama, 2015).

Metabolic and Pharmacological Insights Metabolism studies of various compounds, such as FPP-3, provide insights into the metabolic fate of chemical entities in biological systems. For instance, identifying different metabolites in rat urine through liquid chromatography-electrospray tandem mass spectrometry contributes to understanding the compound's metabolic pathways and potential therapeutic or biological implications (Lee et al., 2007). Moreover, insights into the pharmacokinetics, such as absorption, distribution, metabolism, and excretion (ADME) of novel compounds, aid in assessing their suitability for therapeutic applications or further research (Bowers et al., 2013).

Therapeutic Potential Exploration Studies focusing on specific derivatives of compounds, like aryloxypropanolamine derivatives, explore potential therapeutic applications, such as their cardiovascular-specific pharmacological activities. Investigating the effects of these compounds on various conditions in animal models, such as hypertension, ventricular arrhythmias, and myocardial necrosis, can reveal their potential as therapeutic agents for related human diseases (Nikam et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , are often used in Suzuki-Miyaura coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in organic chemistry and drug discovery.

Mode of Action

The mode of action of this compound is likely related to its boronic ester group. In Suzuki-Miyaura coupling reactions, the boronic ester group can react with a variety of organic halides in the presence of a palladium catalyst . This leads to the formation of new carbon-carbon bonds .

Biochemical Pathways

It’s worth noting that the formation of carbon-carbon bonds via suzuki-miyaura coupling reactions can lead to the synthesis of a wide range of organic compounds . These compounds can potentially interact with various biochemical pathways, depending on their structure and functional groups.

Pharmacokinetics

The compound’s solubility in organic solvents such as acetone suggests that it may have good absorption and distribution characteristics. The compound’s stability at room temperature also suggests that it may have a reasonable half-life.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific organic compounds synthesized through its involvement in Suzuki-Miyaura coupling reactions . These effects could range from modulating enzyme activity to interacting with cellular receptors, depending on the structure and functional groups of the synthesized compounds.

Action Environment

Environmental factors such as temperature, pH, and the presence of a suitable catalyst (e.g., palladium) can influence the compound’s action, efficacy, and stability . For instance, the compound is stable at room temperature , which suggests that it can maintain its efficacy under normal storage conditions. The suzuki-miyaura coupling reactions in which it participates require specific conditions, such as the presence of a palladium catalyst , which could limit its use in certain environments.

Properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-5-10-17/h6-9,17H,5,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUVCFPERRAPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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